

# 5-Chloro-4-Chromanone CAS number and spectral data

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## Compound of Interest

Compound Name: 5-Chloro-4-Chromanone

Cat. No.: B599106

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An In-depth Technical Guide to **5-Chloro-4-Chromanone**: Synthesis, Spectroscopic Characterization, and Applications

## Introduction

The chroman-4-one scaffold is a cornerstone in the architecture of numerous biologically active compounds and natural products. Recognized as a "privileged structure" in medicinal chemistry, its rigid bicyclic framework serves as a versatile template for the development of therapeutic agents with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This technical guide focuses on a specific, synthetically valuable derivative: **5-Chloro-4-Chromanone**. The introduction of a chlorine atom at the 5-position of the aromatic ring significantly influences the molecule's electronic properties and provides a strategic handle for further chemical modification. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of **5-Chloro-4-Chromanone**, detailing its physicochemical properties, a robust synthesis protocol, in-depth spectral analysis, and potential applications in modern chemical research.

## Physicochemical & Structural Data

Precise identification of a chemical entity is paramount for reproducible scientific work. The key identifiers for **5-Chloro-4-Chromanone** are summarized below.

Property	Value	Source/Method
IUPAC Name	5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one	IUPAC Nomenclature
CAS Number	Not readily available in public databases	N/A
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClO <sub>2</sub>	Elemental Composition
Molecular Weight	182.61 g/mol	Calculated
Structure	2D Representation	

## Proposed Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The synthesis of **5-Chloro-4-Chromanone** can be efficiently achieved via a two-step process commencing with 3-chlorophenol. This pathway leverages a well-established Michael addition followed by an acid-catalyzed intramolecular cyclization, a reliable method for constructing the chromanone core.

## Causality and Experimental Rationale

- Step 1: Michael Addition: The synthesis begins with the conjugate addition of 3-chlorophenol to acrylic acid. This reaction is chosen for its efficiency in forming the C-O bond, creating the necessary 3-phenoxypropanoic acid backbone. The phenoxide, generated *in situ* under basic conditions, acts as a soft nucleophile, selectively attacking the  $\beta$ -position of the  $\alpha,\beta$ -unsaturated carboxylic acid.
- Step 2: Intramolecular Friedel-Crafts Acylation: The crucial ring-closing step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is selected as the catalyst and solvent. PPA is a highly effective dehydrating agent and a strong Brønsted-Lowry acid, which protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion. This electrophile then attacks the aromatic ring. The cyclization proceeds ortho to the ether linkage due to its strong activating and ortho-directing nature, leading to the desired 5-chloro isomer with high regioselectivity.

## Experimental Workflow Diagram

Caption: Synthesis workflow for **5-Chloro-4-Chromanone**.

## Detailed Step-by-Step Methodology

### Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

- To a stirred solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL), add 3-chlorophenol (12.85 g, 100 mmol).
- Heat the mixture to 60 °C until a clear solution of sodium 3-chlorophenoxyde is formed.
- Add acrylic acid (7.2 g, 100 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at 60-70 °C.
- After the addition is complete, continue heating and stirring the mixture for 4-6 hours.
- Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2, resulting in the precipitation of a white solid.
- Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(3-chlorophenoxy)propanoic acid.

### Step 2: Cyclization to **5-Chloro-4-Chromanone**

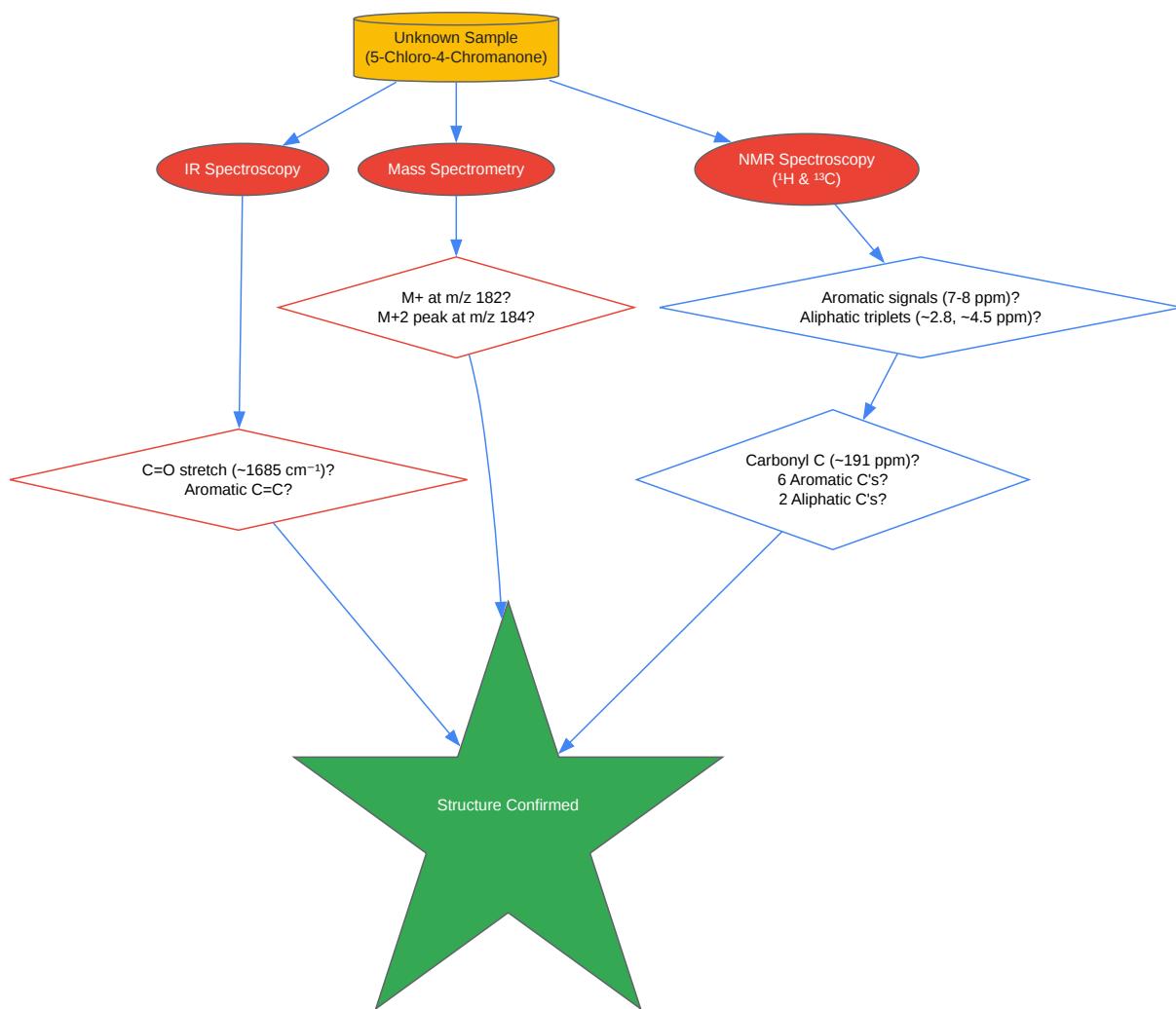
- Place polyphosphoric acid (PPA) (100 g) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
- Heat the PPA to 80 °C with stirring.
- Add the dried 3-(3-chlorophenoxy)propanoic acid (10.0 g, 49.8 mmol) portion-wise to the hot PPA over 20 minutes, ensuring the temperature does not exceed 95 °C.
- After the addition is complete, stir the reaction mixture at 90 °C for 2 hours.
- Carefully pour the hot, viscous mixture onto crushed ice (approx. 500 g) with vigorous stirring.

- Allow the ice to melt completely. The product will separate as an oil or solid.
- Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL), followed by brine (1 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure **5-Chloro-4-Chromanone**.

## Comprehensive Spectral Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra for **5-Chloro-4-Chromanone** are not widely published, a detailed analysis based on the known spectra of analogous compounds and fundamental principles allows for a reliable prediction of its spectral characteristics.

## Logical Flow for Spectral Interpretation

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Caption: Logical workflow for structural confirmation.

## Predicted Spectral Data

The following table summarizes the expected key signals for **5-Chloro-4-Chromanone**.

Technique	Region/Shift	Predicted Assignment & Interpretation
<sup>1</sup> H NMR	~ 7.55 ppm (t)	H-7: Triplet, coupled to H-6 and H-8.
	~ 7.10 ppm (dd)	H-6: Doublet of doublets, coupled to H-7.
	~ 7.05 ppm (dd)	H-8: Doublet of doublets, coupled to H-7. Deshielded by proximity to the carbonyl group.
	~ 4.55 ppm (t)	H-2 (2H): Triplet, -O-CH <sub>2</sub> -. Coupled to H-3 protons.
	~ 2.85 ppm (t)	H-3 (2H): Triplet, -CH <sub>2</sub> -C=O. Coupled to H-2 protons.
<sup>13</sup> C NMR	~ 191 ppm	C-4: Carbonyl carbon (C=O).
	~ 160 ppm	C-8a: Quaternary aromatic carbon attached to oxygen.
	~ 135 ppm	C-7: Aromatic methine carbon (CH).
	~ 133 ppm	C-5: Quaternary aromatic carbon attached to chlorine (C-Cl).
	~ 122 ppm	C-6: Aromatic methine carbon (CH).
	~ 120 ppm	C-4a: Quaternary aromatic carbon.
	~ 118 ppm	C-8: Aromatic methine carbon (CH).
	~ 67 ppm	C-2: Aliphatic carbon adjacent to ether oxygen (-O-CH <sub>2</sub> -).

~ 37 ppm	C-3: Aliphatic carbon alpha to carbonyl (-CH <sub>2</sub> -C=O).	
IR (cm <sup>-1</sup> )	~ 3100-3000	Aromatic C-H stretching.
~ 3000-2850	Aliphatic C-H stretching.	
~ 1685	Strong, sharp: C=O stretching (conjugated ketone).	
~ 1600, 1470	Aromatic C=C ring stretching.	
~ 1230	Aryl ether C-O stretching.	
~ 780	C-Cl stretching.	
Mass Spec.	m/z 182, 184	Molecular Ion (M <sup>+</sup> ): Characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio).
m/z 154, 156	Loss of CO (carbonyl group).	
m/z 120	Major fragment from retro-Diels-Alder type cleavage.	

## Chemical Reactivity and Applications in Drug Discovery

**5-Chloro-4-Chromanone** is not merely a final product but a versatile intermediate for constructing more complex molecular architectures.

- Reactivity of the Core Structure: The carbonyl group at the 4-position is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol or Grignard additions. The  $\alpha$ -methylene group (C-3) can be functionalized via enolate chemistry, enabling aldol condensations or halogenations.
- Influence of the Chlorine Substituent: The electron-withdrawing chlorine atom at the 5-position deactivates the aromatic ring towards further electrophilic substitution. However, it serves as a crucial functional handle for modern cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This capability is invaluable in generating libraries of compounds for structure-activity relationship (SAR) studies.

- Scaffold for Bioactive Molecules: The chromanone framework is a key component in compounds evaluated as SIRT2 inhibitors, which have potential in treating neurodegenerative disorders.<sup>[1]</sup> The ability to modify the 5-position allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific biological targets.

## Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Although a specific Safety Data Sheet (SDS) for **5-Chloro-4-Chromanone** is not widely available, data from structurally related chlorinated ketones and aromatic compounds dictates a cautious approach.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.
- Fire Safety: The compound is expected to be combustible. Keep away from open flames and sources of ignition. Use dry chemical, CO<sub>2</sub>, or foam extinguishers in case of a fire.
- First Aid:
  - In case of skin contact: Immediately wash with soap and plenty of water.
  - In case of eye contact: Rinse cautiously with water for several minutes.
  - If inhaled: Move the person to fresh air.
  - If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This information is for guidance only. A thorough risk assessment should be performed before handling this chemical, and a compound-specific SDS should be consulted if one becomes available.

## Conclusion

**5-Chloro-4-Chromanone** is a valuable heterocyclic ketone with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations. While direct experimental spectral data is sparse, a combination of predictive methods and analysis of analogous structures provides a clear and reliable profile for its characterization. The strategic placement of the chlorine atom enhances its utility, opening avenues for diverse functionalization and the creation of novel compounds for drug discovery and materials science. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important chemical intermediate.

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